molecular formula C17H14ClN5O6 B15018009 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide

Cat. No.: B15018009
M. Wt: 419.8 g/mol
InChI Key: FZIMUCHKUYRMOE-KEBDBYFISA-N
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Description

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step usually involves the formation of the butanamide structure through a condensation reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(3-BROMO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE
  • (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-AMINOPHENYL)BUTANAMIDE

Uniqueness

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN5O6

Molecular Weight

419.8 g/mol

IUPAC Name

3-chloro-4-nitro-N-[(E)-[4-(2-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H14ClN5O6/c1-10(8-16(24)19-13-4-2-3-5-15(13)23(28)29)20-21-17(25)11-6-7-14(22(26)27)12(18)9-11/h2-7,9H,8H2,1H3,(H,19,24)(H,21,25)/b20-10+

InChI Key

FZIMUCHKUYRMOE-KEBDBYFISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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